molecular formula C7H13NO B12971123 (3AS,7aR)-octahydrofuro[3,4-c]pyridine

(3AS,7aR)-octahydrofuro[3,4-c]pyridine

Cat. No.: B12971123
M. Wt: 127.18 g/mol
InChI Key: NTEWESQMWWIQDQ-BQBZGAKWSA-N
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Description

Structural Features:

  • Bicyclic Framework : The molecule comprises a furan ring (oxygen at position 3,4) fused to a piperidine ring (nitrogen at position 4). The "octahydro" designation indicates complete saturation of both rings.
  • Stereochemical Orientation :
    • The piperidine ring adopts a chair conformation , with the nitrogen at the axial position.
    • The furan oxygen is oriented endo relative to the bicyclic system, stabilizing the structure through intramolecular hydrogen bonding potential.
  • Chirality : The (3aS,7aR) configuration arises from the specific spatial arrangement of the fused rings, creating two stereocenters at the 3a and 7a positions.

X-ray Crystallographic Data and Absolute Configuration Determination

While direct X-ray crystallographic data for (3aS,7aR)-octahydrofuro[3,4-c]pyridine is absent in the provided sources, its absolute configuration can be inferred through analogy to related bicyclic systems and synthetic pathways. For example:

  • Stereochemical Assignment : The configuration is likely determined via chiral synthesis from enantiomerically pure precursors or NMR-based analysis of coupling constants and nuclear Overhauser effects (NOEs).
  • Comparative Analysis : In structurally similar compounds like benzyl (3aR,7aR)-2-hydroxy-2-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-octahydrofuro[3,2-b]pyridine-4-carboxylate (CAS not listed), X-ray diffraction confirmed the (3aR,7aR) configuration, supporting the reliability of stereochemical predictions for this compound class.

Table 1: Key Structural Parameters of Related Compounds

Compound Method Key Findings Source Citation
Pd(II) Coordination Cage X-ray diffraction Pd–Pd distance: 14.6–15.9 Å
Benzyl-furopyridine Derivative X-ray diffraction (3aR,7aR) configuration confirmed

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridine

InChI

InChI=1S/C7H13NO/c1-2-8-3-7-5-9-4-6(1)7/h6-8H,1-5H2/t6-,7-/m0/s1

InChI Key

NTEWESQMWWIQDQ-BQBZGAKWSA-N

Isomeric SMILES

C1CNC[C@@H]2[C@@H]1COC2

Canonical SMILES

C1CNCC2C1COC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3AS,7aR)-octahydrofuro[3,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as a substituted pyridine, which undergoes cyclization with a furan derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (3AS,7aR)-octahydrofuro[3,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Chemistry: In chemistry, (3AS,7aR)-octahydrofuro[3,4-c]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: The compound has potential applications in biology, particularly in the study of enzyme interactions and as a scaffold for the design of bioactive molecules. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine: In medicine, this compound derivatives are being explored for their therapeutic potential. These derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Industrially, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3AS,7aR)-octahydrofuro[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Key Differences :

  • Ring Fusion Position : The furan ring is fused at the [3,2-c] position of the pyridine ring instead of [3,4-c], altering the spatial orientation of the bicyclic system.
  • Functionalization: The hydrochloride salt form (CAS 1808829-27-7) enhances solubility in polar solvents, making it more suitable for pharmaceutical formulations compared to the non-salt form of the [3,4-c] analog.
  • Commercial Availability : This derivative is supplied by three vendors, indicating broader industrial utility than the [3,4-c] variant .

(3aS,7aS)-Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one

Key Differences :

  • Heteroatom Composition: Replaces the furan oxygen with a pyrrolidine nitrogen, introducing a ketone group at the 3-position.
  • Applications : The ketone group facilitates participation in condensation reactions, making it a versatile intermediate in alkaloid synthesis. It is supplied by five vendors, reflecting its popularity in synthetic workflows .

tert-Butyl (3aR,7aR)-1-Oxo-hexahydrofuro[3,4-c]pyridine-5-carboxylate

Key Differences :

  • Protective Group : The Boc group at the 5-position stabilizes the amine functionality, enabling controlled deprotection during stepwise synthesis.
  • Reactivity : The ketone at the 1-position (vs. the unmodified [3,4-c] analog) introduces a site for nucleophilic attacks, broadening its utility in forming C–N or C–C bonds .

Comparative Data Table

Compound Name CAS Number Key Functional Groups Ring Fusion Position Suppliers Applications
(3aS,7aR)-Octahydrofuro[3,4-c]pyridine 1932260-60-0 Furan, pyridine [3,4-c] 2 Intermediate for chiral synthesis
(3aS,7aR)-Octahydrofuro[3,2-c]pyridine HCl 1808829-27-7 Furan, pyridine, HCl [3,2-c] 3 Pharmaceutical salt forms
(3aS,7aS)-Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one 868552-08-3 Pyrrolidine, ketone [3,4-c] 5 Alkaloid synthesis, hydrogen-bond donors
tert-Butyl (3aR,7aR)-1-oxo-hexahydrofuro[3,4-c]pyridine-5-carboxylate 868552-08-3 Boc, ketone [3,4-c] 5 Protected intermediate for peptide coupling

Research Findings and Implications

  • Stereochemical Influence: The (3aS,7aR) configuration imposes a distinct conformational rigidity, which is absent in non-stereospecific analogs like (3aS,7aS)-octahydroisobenzofuran (CAS 13149-01-4). This rigidity enhances enantioselectivity in catalytic reactions .
  • Toxicity Data Gaps : While the Boc-protected derivative (CAS 868552-08-3) has documented safety data, toxicological profiles for the parent this compound remain unverified, necessitating caution in handling .

Biological Activity

(3AS,7aR)-octahydrofuro[3,4-c]pyridine is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Structural Characteristics

The compound's molecular formula is C₇H₁₃NO, with a molecular weight of approximately 127.18 g/mol. Its structure features a fused furan and pyridine ring system, contributing to its interactions with various biological targets . The stereochemistry of the compound is significant for its biological activity, as it influences how the molecule interacts with receptors in the body.

Neuroprotective Effects

Preliminary studies indicate that this compound may exhibit neuroprotective properties. Research suggests that compounds within this structural class can modulate neurotransmitter systems, potentially influencing mood and cognitive functions. For instance, the compound has been shown to interact with serotonin and dopamine receptors, which are crucial for regulating mood and behavior.

Antitumor Activity

Recent investigations have focused on the antitumor potential of this compound. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For example, it has shown efficacy against human metastatic melanoma cells by inducing cytostatic effects, thereby preventing cell growth without causing significant cytotoxicity .

The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, some proposed mechanisms include:

  • Receptor Binding : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal activity.
  • Cell Cycle Regulation : It appears to interfere with cell cycle progression in cancer cells, leading to growth inhibition.
  • Apoptosis Induction : There is evidence suggesting that it may trigger apoptotic pathways in tumor cells, promoting programmed cell death.

Case Studies and Experimental Findings

StudyFindings
Study on NeuroprotectionDemonstrated modulation of serotonin and dopamine receptors; potential for treating mood disorders.
Antitumor EfficacyInhibition of MDA-MB-231 cell line growth; cytostatic effects observed in melanoma cells.
Mechanistic InsightsSuggested receptor binding leading to changes in neuronal signaling; induction of apoptosis in cancer cells.

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